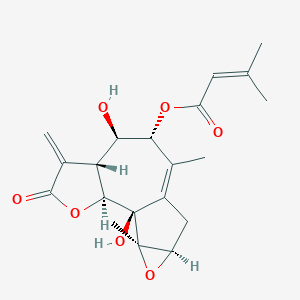
5-Hydroxytomacephalin
Description
However, based on nomenclature similarities, it may belong to the indole alkaloid family, which includes derivatives of tryptophan such as serotonin (5-hydroxytryptamine, 5-HT), melatonin, and related compounds . Indole derivatives are characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. These compounds are critical in neurotransmission, circadian regulation, and metabolic pathways . If 5-Hydroxytomacephalin shares structural or functional homology with 5-HT or other indoleamines, it may interact with serotonin receptors or influence tryptophan metabolism. Further clarification of its structure and biological targets would require additional research beyond the current evidence scope.
Propriétés
Numéro CAS |
115995-14-7 |
|---|---|
Formule moléculaire |
C20H24O7 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
[(1R,2S,6R,7R,8R,12R,14R)-1,7-dihydroxy-9,14-dimethyl-5-methylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradec-9-en-8-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-8(2)6-13(21)25-16-9(3)11-7-12-19(5,27-12)20(11,24)17-14(15(16)22)10(4)18(23)26-17/h6,12,14-17,22,24H,4,7H2,1-3,5H3/t12-,14-,15-,16-,17+,19-,20-/m1/s1 |
Clé InChI |
GUWZDJYPWDNEPS-BJKYDIMVSA-N |
SMILES |
CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
SMILES isomérique |
CC1=C2C[C@@H]3[C@]([C@@]2([C@@H]4[C@@H]([C@H]([C@@H]1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
SMILES canonique |
CC1=C2CC3C(C2(C4C(C(C1OC(=O)C=C(C)C)O)C(=C)C(=O)O4)O)(O3)C |
Synonymes |
5-hydroxytomacephalin |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares 5-Hydroxytryptamine (serotonin), 5-Hydroxy tryptophol, and other indole derivatives based on receptor interactions, physiological roles, and industrial relevance.
Structural and Functional Differences
Receptor Binding Affinities
distinguishes serotonin receptor subtypes (5-HT₁ and 5-HT₂) based on ligand binding:
- [³H]5-HT (serotonin) selectively labels 5-HT₁ receptors.
- [³H]spiroperidol binds to 5-HT₂ receptors.
- [³H]LSD interacts with both receptor types .
5-Hydroxy tryptophol, a serotonin metabolite, lacks direct receptor-binding data in the evidence but may modulate serotonin turnover or compete for metabolic enzymes .
Market and Research Trends
- 5-HT Receptor Industry (2019–2024):
- 5-Hydroxy Tryptophol: Niche research focus, primarily in alcohol metabolism studies .
Critical Analysis of Evidence Gaps
Structural Ambiguity: The absence of 5-Hydroxytomacephalin in the provided evidence necessitates caution. Its classification may overlap with 5-HT or other hydroxylated indole derivatives.
Receptor Specificity: While 5-HT receptor subtypes are well-characterized , analogous data for 5-Hydroxy tryptophol or hypothetical derivatives like this compound remain unexplored.
Market Data Limitations: –6 focus on 5-HT receptors but omit novel indole compounds, highlighting a need for expanded commercial analyses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


